![molecular formula C19H23N5O7 B12078934 2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)
2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 222306 is a glycinamide ribonucleotide formyltransferase (GARFT) inhibitor with a Ki value of 0.77 nM . This compound is primarily used in scientific research due to its potent activity against solid tumors . It is classified as an antifolate, which means it interferes with the utilization of folic acid, a vital component in cellular processes .
Preparation Methods
The synthesis of LY 222306 involves multiple steps, starting with the preparation of the glycinamide ribonucleotide precursor. The synthetic route typically includes the following steps:
Formation of the glycinamide ribonucleotide: This involves the reaction of glycine with ribose to form the glycinamide ribonucleotide.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain LY 222306 in its pure form.
Chemical Reactions Analysis
LY 222306 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
LY 222306 has a wide range of applications in scientific research:
Mechanism of Action
LY 222306 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine biosynthesis pathway . By inhibiting this enzyme, LY 222306 disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against solid tumors .
Comparison with Similar Compounds
LY 222306 is unique due to its high affinity for glycinamide ribonucleotide formyltransferase and its potent activity against solid tumors . Similar compounds include:
Methotrexate: A well-known antifolate that primarily inhibits dihydrofolate reductase but also affects other enzymes in the folate pathway.
Trimethoprim: An antifolate that inhibits dihydrofolate reductase and is used primarily as an antibacterial agent.
These compounds share similar mechanisms of action but differ in their specific enzyme targets and therapeutic applications .
Properties
Molecular Formula |
C19H23N5O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N5O7/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,11-12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H3,20,21,23,24,27) |
InChI Key |
FNQHSRGPACXGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(O3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


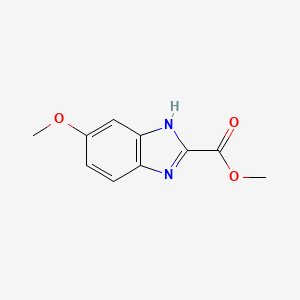


![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
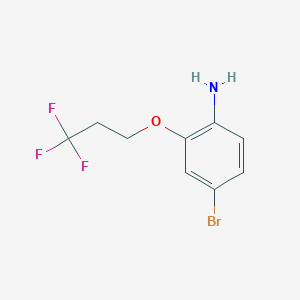
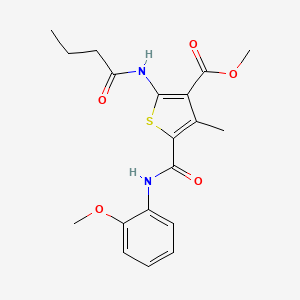
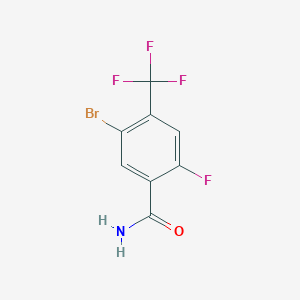



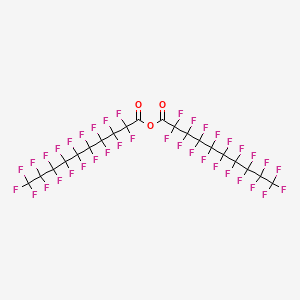

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)

